N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-b][1,2,4]triazol-6-yl core linked to a 2,3-dichlorophenyl group via an acetamide bridge. The dichlorophenyl moiety enhances lipophilicity, while the acetamide group provides hydrogen-bonding capacity, which may influence target binding or solubility .
Properties
Molecular Formula |
C18H13Cl2N5O2 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C18H13Cl2N5O2/c19-11-7-4-8-12(15(11)20)21-14(26)9-13-17(27)23-18-22-16(24-25(13)18)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,21,26)(H,22,23,24,27) |
InChI Key |
NUZINJIHXQGWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure with a molecular formula of and a molecular weight of approximately 409.27 g/mol. The presence of the imidazo[1,2-b][1,2,4]triazole moiety is particularly noteworthy as it is associated with various biological activities.
Anticancer Activity
Research indicates that compounds containing the imidazo[1,2-b][1,2,4]triazole scaffold exhibit notable anticancer properties. A study highlighted that derivatives of this scaffold demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival.
- Apoptosis Induction : Evidence points towards the ability of this compound to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Antioxidant Properties
In addition to its anticancer activity, the compound has been evaluated for its antioxidant capabilities. It has been shown to inhibit DPPH radicals by 60–97%, indicating a strong potential for free radical scavenging .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Imidazole Ring : Utilizing reagents such as malononitrile and appropriate aldehydes under reflux conditions.
- Acetylation : The final product is obtained through acetylation processes involving acetic anhydride or acetyl chloride.
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that derivatives of imidazole-containing compounds exhibit notable antibacterial effects. For instance:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 19 |
| Bacillus subtilis | 21 |
| Bacillus megaterium | 19 |
| Aspergillus niger | 20 |
| Candida albicans | 19 |
These results indicate that the compound's structure contributes to its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antioxidant Properties
Research has also focused on the antioxidant capabilities of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate antioxidant activity. Compounds similar to N-(2,3-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide have demonstrated significant free radical scavenging activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Antihypertensive Potential
The antihypertensive effects of imidazole derivatives have been investigated in various studies. One notable study assessed the vasorelaxant effects of substituted imidazole compounds in spontaneously hypertensive rats (SHR). The results indicated that certain derivatives could significantly lower blood pressure by inducing vasodilation .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its analogs:
- Synthesis and Evaluation : A study synthesized a series of imidazole derivatives and tested their antimicrobial activities using the Kirby-Bauer disc diffusion method. The findings highlighted the importance of specific substituents on the imidazole ring in enhancing antibacterial efficacy .
- Therapeutic Applications : Another research effort focused on the development of compounds with dual-action mechanisms—targeting both bacterial growth and oxidative stress pathways—indicating potential applications in treating infections complicated by oxidative damage .
Comparison with Similar Compounds
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Structure : Triazolo-pyrimidine core with a difluorophenyl sulfonamide group.
- Key Differences : Replaces the imidazo-triazol system with a triazolo-pyrimidine ring and sulfonamide linker. The difluorophenyl group reduces steric bulk compared to dichlorophenyl.
- Application : Herbicide targeting acetolactate synthase (ALS) .
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Structure : Oxazolidinyl-acetamide linked to a dimethylphenyl group.
- Key Differences : Lacks a fused heterocyclic core but shares the acetamide motif. The methoxy group may enhance solubility.
- Application : Fungicide inhibiting RNA polymerase in oomycetes .
Pharmacologically Relevant Analogues
N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
- Structure : Imidazo-benzimidazol core with an ethyl-acetamide side chain.
- Key Differences: Benzene ring fused to imidazole (vs.
- Application : Anticancer or antimicrobial candidate due to heterocyclic bioactivity .
Functional Group Analysis
Research Findings and Implications
- Lipophilicity : The 2,3-dichlorophenyl group increases lipophilicity relative to flumetsulam’s difluorophenyl, possibly enhancing membrane permeability but reducing aqueous solubility.
- Bioactivity : The imidazo-triazol core may offer unique binding interactions compared to triazolo-pyrimidines or benzimidazoles, suggesting divergent biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
